

The Immunomodulatory Function of LLO (190-201) Peptide: A Technical Guide

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Compound of Interest

Compound Name: LLO (190-201)

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Introduction

The listeriolysin O (LLO) (190-201) peptide, with the sequence NEKYAQAYPNVS, is a well-characterized, immunodominant peptide derived from the listeriolysin O protein of the intracellular bacterium *Listeria monocytogenes*.^{[1][2][3][4]} This peptide is a critical tool in immunological research, primarily for its ability to elicit a robust CD4⁺ T helper (Th1) cell response. Its function is intrinsically linked to the major histocompatibility complex class II (MHC-II) antigen presentation pathway, making it a valuable model epitope for studying T-cell activation, immune responses to intracellular pathogens, and for the development of novel vaccine and immunotherapy strategies. This technical guide provides an in-depth overview of the core functions of the **LLO (190-201)** peptide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated biological pathways and workflows.

Core Function: Elicitation of a Potent CD4⁺ T-Cell Response

The principal function of the **LLO (190-201)** peptide is to act as an antigenic epitope that is presented by MHC class II molecules, specifically the I-Ab allele in C57BL/6 mice, to CD4⁺ T cells.^{[2][5]} This interaction triggers the activation, proliferation, and differentiation of **LLO (190-**

201)-specific CD4+ T cells, leading to the production of key pro-inflammatory cytokines, predominantly Interferon-gamma (IFN- γ).

Quantitative Analysis of LLO (190-201)-Mediated T-Cell Activation

The potency of **LLO (190-201)** in stimulating CD4+ T-cell responses has been quantified in numerous studies. The following tables summarize key quantitative data related to its activity.

Parameter	Value	Cell Type	Mouse Strain	Reference
MHC-II Binding Affinity (Predicted)				
I-Ab Binding Score	75 (weak binder)	in silico	C57BL/6	[6]
T-Cell Activation (Half-Maximal Activation Dose)				
LLO (190-201) Peptide	~23 nM	LLO-specific T-cell hybridomas	C57BL/6	[7]
Whole LLO Protein	~3.3 - 7.5 pM	LLO-specific T-cell hybridomas	C57BL/6	[7]
CD4+ T-Cell Response to L. monocytogenes Infection				
% of IFN-γ+ CD4+ Splenocytes (Day 7 post-infection)	~0.6%	Splenocytes	C57BL/6	[6][8]
% of IFN-γ+ CD4+ T-cells (Day 7 post-infection)	~20%	Splenocytes	C57BL/6	[9]
% of IL-17+ CD4+ T-cells (Day 7 post-infection)	<0.5%	Splenocytes	C57BL/6	[9]
In Vitro Stimulation with				

LLO (190-201)

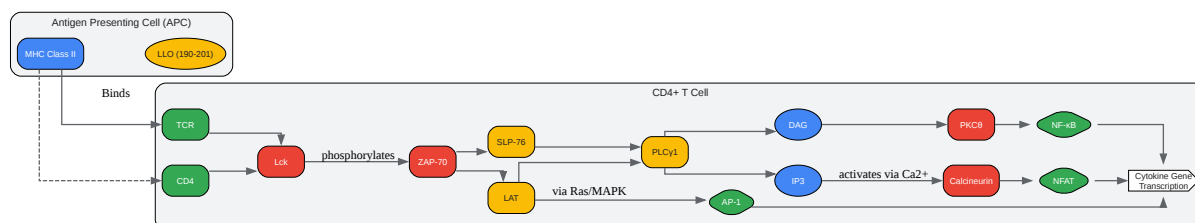
Peptide

% of IFN- γ + CD4+ T-cells	0.75 \pm 0.02%	Dendritic Cell Vaccine	BALB/c	[10]
Fold increase in IFN- γ + CD4+ T- cells (B cell depleted vs. control)	~2.9-fold decrease	Splenocytes	C57BL/6	[11]
Fold increase in TNF- α + CD4+ T- cells (B cell depleted vs. control)	~2.5-fold decrease	Splenocytes	C57BL/6	[11]
Fold increase in IL-2+ CD4+ T- cells (B cell depleted vs. control)	~3-fold decrease	Splenocytes	C57BL/6	[11]

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation and T-Cell Receptor Signaling Pathway

The function of the **LLO (190-201)** peptide is initiated by its presentation on MHC class II molecules on the surface of antigen-presenting cells (APCs) to the T-cell receptor (TCR) on CD4+ T cells. This interaction triggers a complex intracellular signaling cascade within the T cell, leading to cellular activation.

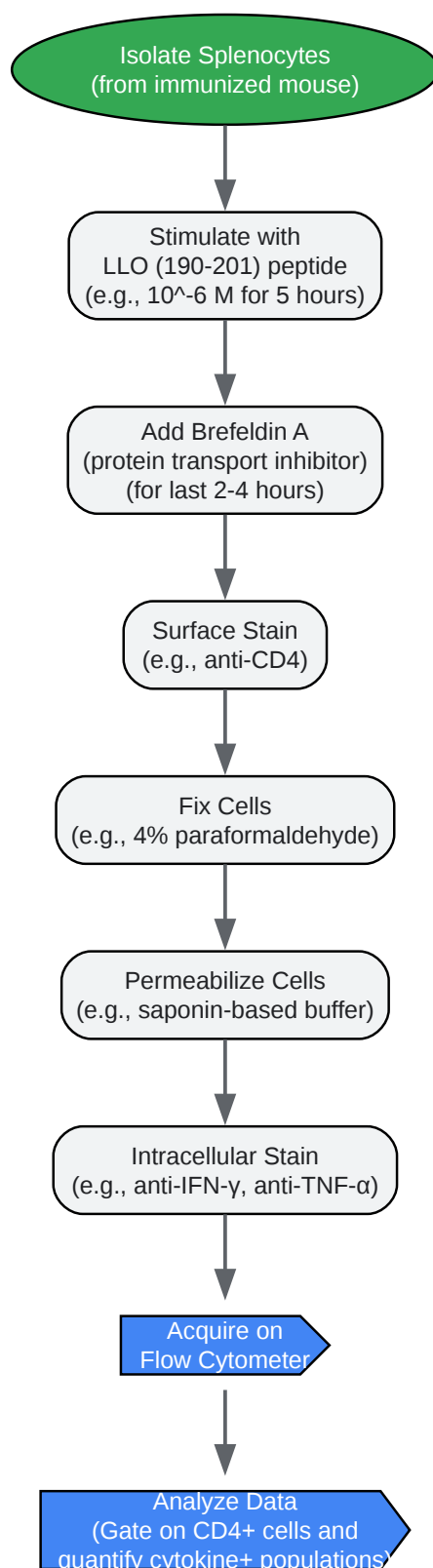


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MHC-II presentation of LLO(190-201) and subsequent TCR signaling.

Experimental Workflow: Intracellular Cytokine Staining

A common method to quantify the function of **LLO (190-201)** is through intracellular cytokine staining (ICS) followed by flow cytometry. This allows for the identification and enumeration of cytokine-producing T cells at a single-cell level.



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